2-(5-Bromothiophen-2-yl)acetaldehyde
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Overview
Description
2-(5-Bromothiophen-2-yl)acetaldehyde is an organic compound with the molecular formula C6H5BrOS and a molecular weight of 205.07 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position of the thiophene ring and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)acetaldehyde typically involves the bromination of thiophene derivatives followed by formylation. One common method is the bromination of 2-thiopheneacetaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Organolithium reagents in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Oxidation: 2-(5-Bromothiophen-2-yl)acetic acid.
Reduction: 2-(5-Bromothiophen-2-yl)ethanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromothiophen-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)acetaldehyde depends on its specific application and the target moleculeThese interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneacetaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-2-thiophenecarboxaldehyde: Has a carboxaldehyde group instead of an acetaldehyde group, affecting its reactivity and applications.
2-(5-Bromothiophen-2-yl)acetonitrile: Contains a nitrile group instead of an aldehyde group, leading to different chemical properties and uses.
Uniqueness
2-(5-Bromothiophen-2-yl)acetaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the thiophene ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in synthetic chemistry and scientific research .
Properties
Molecular Formula |
C6H5BrOS |
---|---|
Molecular Weight |
205.07 g/mol |
IUPAC Name |
2-(5-bromothiophen-2-yl)acetaldehyde |
InChI |
InChI=1S/C6H5BrOS/c7-6-2-1-5(9-6)3-4-8/h1-2,4H,3H2 |
InChI Key |
GGTKHMOWCPIXPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CC=O |
Origin of Product |
United States |
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